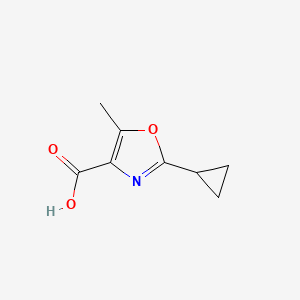

2-Cyclopropyl-5-methyloxazole-4-carboxylic acid

Description

2-Cyclopropyl-5-methyloxazole-4-carboxylic acid (CAS: 1429417-82-2) is a heterocyclic compound featuring a five-membered oxazole ring substituted with a cyclopropyl group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 2. The oxazole core contributes to its aromaticity and electronic properties, while the cyclopropyl group enhances steric bulk and metabolic stability, a feature leveraged in medicinal chemistry .

Properties

IUPAC Name |

2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-6(8(10)11)9-7(12-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIWPTRDTKMNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249240-92-3 | |

| Record name | 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Cyclopropyl-5-methyloxazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its mechanisms of action, biochemical properties, and relevant research findings, including case studies and data tables that illustrate its efficacy and safety profiles.

- Molecular Formula : C8H9NO3

- Molecular Weight : 169.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific biochemical pathways:

- Target Pathways :

- Inhibition of the Transforming Growth Factor-β1 (TGF-β1) pathway, which is crucial in various cellular processes including fibrosis and inflammation.

- Mode of Action :

- The compound inhibits epithelial-mesenchymal transition (EMT) induced by TGF-β1, which is associated with fibrotic diseases.

This compound exhibits several biochemical properties:

| Property | Detail |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under acidic and neutral conditions |

| Enzyme Interaction | Inhibits specific enzymes involved in metabolic pathways |

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various cellular models:

-

Cell Line Studies :

- Inhibition of TGF-β1-induced EMT was observed in lung epithelial cells, leading to reduced fibrosis markers.

- IC50 values for inhibition of EMT were determined to be in the low micromolar range.

-

Cytotoxicity :

- MTT assays conducted on RAW 264.7 macrophage cells indicated low cytotoxicity, with IC50 values exceeding 100 μg/mL, suggesting a favorable safety profile for therapeutic applications.

In Vivo Studies

Animal model studies have provided insights into the compound's therapeutic potential:

- Pulmonary Fibrosis Model :

- Administration of the compound significantly reduced bleomycin-induced pulmonary fibrosis in mice, demonstrating its anti-fibrotic properties.

Case Study 1: Antifibrotic Effects

A study evaluated the effects of this compound on pulmonary fibrosis using a bleomycin-induced model. The results indicated a significant reduction in collagen deposition and inflammatory cell infiltration in lung tissues compared to controls.

Case Study 2: Antibacterial Activity

Although primarily studied for its antifibrotic effects, preliminary data suggest potential antibacterial properties against gram-positive bacteria such as Staphylococcus aureus. Further investigation is warranted to explore this aspect.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional attributes of 2-cyclopropyl-5-methyloxazole-4-carboxylic acid and related heterocyclic carboxylic acid derivatives:

Electronic and Reactivity Profiles

- Oxazole vs. Pyrimidine/Pyrazole: The oxazole ring contains one nitrogen and one oxygen atom, conferring moderate polarity and hydrogen-bonding capacity.

- Functional Groups : The carboxylic acid in this compound enhances water solubility and ionic interactions compared to ester derivatives (e.g., methyl 6-cyclopropyl-pyrazolo[3,4-b]pyridine-4-carboxylate), which are typically lipophilic and used as prodrugs .

- Substituent Effects : The cyclopropyl group in the oxazole derivative improves metabolic resistance by reducing cytochrome P450-mediated oxidation. Chloro and nitro substituents in analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid and 4-[(1-methyl-4-nitro-pyrazol-3-yl)oxy]benzoic acid increase electrophilicity but may introduce toxicity or instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.